molecular formula C14H25N3O2S B6143155 3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide CAS No. 327092-75-1

3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide

Cat. No.: B6143155
CAS No.: 327092-75-1
M. Wt: 299.43 g/mol
InChI Key: KBRBZYFPDPMWTL-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-4-(butylamino)benzene-1-sulfonamide (CAS: 327092-75-1) is a sulfonamide derivative characterized by dual butylamino substituents at the 3- and 4-positions of the benzene ring. Its molecular formula is C₁₄H₂₅N₃O₂S, with a molecular weight of 299.43 g/mol .

Properties

IUPAC Name

3-amino-N-butyl-4-(butylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S/c1-3-5-9-16-14-8-7-12(11-13(14)15)20(18,19)17-10-6-4-2/h7-8,11,16-17H,3-6,9-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRBZYFPDPMWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)S(=O)(=O)NCCCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with butylamine under controlled conditions.

Industrial Production Methods

The use of catalysts and specific reaction environments may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activity and protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Selectivity

Key structural analogs include β-(butylamino)palmitol derivatives and para-substituted benzene-sulfonamides.

Compound Target Activity IC₅₀ or % Inhibition Selectivity Index (SI) Reference
β-(Butylamino)palmitol Trypanocidal activity IC₅₀: ~10–20 µM SI: 3.3
1c (4-methoxyphenyl analog) COX-2 inhibition 47.1% at 20 µM N/A
Celecoxib COX-2 inhibition 80.1% at 1 µM N/A
Target Compound (Inferred) Potential enzyme inhibition Data pending N/A
  • β-(Butylamino)palmitol analogs exhibit strong trypanocidal activity (IC₅₀ < 70 µM) and low macrophage toxicity, with SI values exceeding reference drugs like nifurtimox (NFX) . The dual butylamino groups in the target compound may confer similar selectivity advantages.
  • COX-2 inhibitors: Substituents at the para-position significantly affect activity. For example, 1c (methoxy-substituted) shows moderate COX-2 inhibition (47.1%), while bulkier groups like butylamino may alter binding affinity or solubility .

Structural and Physicochemical Properties

Compound Substituents Molecular Weight Solubility
3-Amino-N-butyl-4-(butylamino)-BSA Butylamino (3,4-positions) 299.43 Likely low
1c (COX-2 inhibitor) 4-Methoxy, ethenyl-quinazolinyl 447.51 Poor in assay buffer
4-Aminobenzenesulfonamide Unsubstituted 172.20 High
  • Solubility: Bulky alkyl groups (e.g., butylamino) reduce aqueous solubility compared to unsubstituted sulfonamides, as seen in analogs like 1c .
  • Lipophilicity : The target compound’s dual butyl chains may enhance membrane permeability but increase metabolic stability challenges .

Biological Activity

3-amino-N-butyl-4-(butylamino)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a sulfonamide, characterized by the presence of both amino and butyl groups attached to a benzene ring. Its molecular formula is C12H18N2O2SC_{12}H_{18}N_2O_2S. The unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of enzyme activity, impacting various physiological processes. The exact pathways are still being elucidated, but preliminary studies suggest involvement in:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Protein Interactions : It may alter the interaction between proteins, affecting cellular signaling pathways.

Antimicrobial Properties

Studies have shown that sulfonamides exhibit antimicrobial properties. This compound has been investigated for its potential to combat bacterial infections, similar to other compounds in its class. Its efficacy against various bacterial strains is under evaluation, with promising preliminary results suggesting it could serve as a novel antimicrobial agent.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. It has been studied for its effects on cancer cell proliferation and survival. For instance, derivatives of benzenesulfonamides have demonstrated antiproliferative effects in vitro and in vivo, particularly against pancreatic ductal adenocarcinoma cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
SulfanilamideContains a single amino groupAntimicrobial
N-butylbenzenesulfonamideLacks amino groupsLimited biological activity
4-amino-N-butylbenzenesulfonamideSimilar structure but fewer functional groupsModerate antimicrobial effects

This table illustrates how the presence of both amino and butyl groups in this compound may enhance its biological activity compared to related compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain cancer cell lines' growth. For example, research indicated a significant reduction in cell viability in pancreatic cancer models when treated with this compound .

Pharmacokinetic Studies

Pharmacokinetic parameters are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical evaluations using models such as SwissADME suggest favorable permeability characteristics for this compound, indicating its potential for effective bioavailability .

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